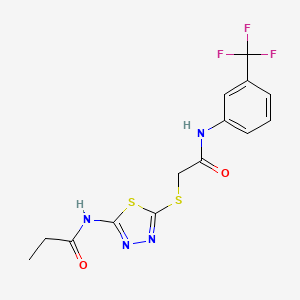

N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Description

N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core functionalized with a sulfide-linked 2-oxoethylamine group and a propionamide substituent. The 3-(trifluoromethyl)phenyl moiety introduces strong electron-withdrawing characteristics, which may enhance metabolic stability and binding affinity in biological systems.

Synthetic routes for similar thiadiazole derivatives involve condensation reactions using POCl₃ or coupling with thioureas under reflux conditions, as seen in and . The compound’s molecular formula is inferred as C₁₄H₁₃F₃N₄O₂S₂, with a molecular weight of ~414.4 g/mol, based on structural decomposition and comparisons to analogs .

Properties

IUPAC Name |

N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N4O2S2/c1-2-10(22)19-12-20-21-13(25-12)24-7-11(23)18-9-5-3-4-8(6-9)14(15,16)17/h3-6H,2,7H2,1H3,(H,18,23)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOASUUNLMLVOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide typically involves multiple steps. One common route includes the following steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

Introduction of the Trifluoromethyl Group: This step involves the reaction of the thiadiazole intermediate with a trifluoromethylating agent such as trifluoromethyl iodide.

Attachment of the Propionamide Moiety: The final step involves the reaction of the intermediate with propionyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its ability to disrupt biological pathways in pests.

Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to bind to DNA, causing structural changes that inhibit replication and transcription. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Key Observations :

Trifluoromethyl Position: The target compound’s 3-(trifluoromethyl)phenyl group differs from the 4-position isomer in .

Heterocyclic Appendages : ’s pyrazole ring and ’s pyridazine introduce additional hydrogen-bonding sites compared to the target compound’s simpler thiadiazole core. These features may enhance thermal stability or pharmacokinetic profiles .

Thioether Linkages : The target compound and both employ thioether groups, but ’s triazole-thioether system could confer greater resistance to oxidative degradation .

Biological Activity

N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide, commonly referred to as compound 897620-55-2, is a novel chemical entity with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

- Molecular Formula : C19H15F3N4O3S2

- Molecular Weight : 468.47 g/mol

- CAS Number : 897620-55-2

- Standard Purity : 98%

Research indicates that the biological activity of this compound is primarily linked to its ability to interact with specific biological targets. The thiadiazole moiety is known for its diverse pharmacological effects, including anti-inflammatory and antimicrobial activities. The trifluoromethylphenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Several studies have evaluated the antimicrobial activity of this compound. In vitro tests demonstrated that this compound exhibited significant inhibitory effects against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that the compound has potential as an antibacterial agent, particularly against multi-drug resistant strains.

Anti-inflammatory Activity

The compound's anti-inflammatory properties were assessed through cyclooxygenase (COX) inhibition assays. It demonstrated selective inhibition of COX-II with an IC50 value of 1.33 µM, indicating its potential utility in treating inflammatory conditions without the ulcerogenic side effects typical of non-selective NSAIDs.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound was effective in reducing bacterial load in infected models, supporting its potential use in clinical settings for treating infections caused by resistant bacteria .

Study 2: In Vivo Pharmacokinetics

In vivo studies assessed the pharmacokinetic profile of the compound in animal models. Results showed favorable absorption characteristics with a bioavailability of approximately 45%. The compound was metabolized primarily in the liver, with metabolites exhibiting similar biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.